
Methyl 3,4-diaminobenzoate
Overview
Description
Methyl 3,4-diaminobenzoate (CAS: 36692-49-6) is an aromatic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It features a benzoate ester backbone substituted with amino groups at the 3- and 4-positions. Key properties include a melting point of 105–108°C and a boiling point of 376.9°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-diaminobenzoate can be synthesized through the esterification of 3,4-diaminobenzoic acid with methanol in the presence of concentrated sulfuric acid . The reaction is typically carried out at a temperature of 90°C for 12 hours . The methanol is then distilled off under reduced pressure, and the residue is poured into ice water to obtain the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Reactivity
Methyl 3,4-diaminobenzoate serves as a precursor in the synthesis of various nitrogen-containing heterocycles. Its reactivity is primarily attributed to the presence of amino groups, which can participate in nucleophilic substitutions and condensation reactions.
Key Synthetic Pathways:
- Formation of Benzimidazole Derivatives :
- Synthesis of Quinoxaline Derivatives :
- Use in Antibacterial Agents :
Applications in Scientific Research
- Pharmaceutical Chemistry :
-
Material Science :
- The compound's ability to form polymers through reactions with other monomers makes it valuable in creating advanced materials with specific properties for industrial applications.
- Analytical Chemistry :
Case Study 1: Synthesis of Antibacterial Compounds
A study demonstrated the synthesis of triaryl benzimidazole compounds from this compound, which were evaluated for their antibacterial activity. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Gram-positive bacteria .
Case Study 2: Quinoxaline Synthesis
In another research effort, this compound was reacted with various benzil derivatives under acidic conditions to yield quinoxaline derivatives. The resulting compounds were characterized using NMR spectroscopy and showed yields up to 79%, indicating efficient synthesis pathways for potential drug development .
Mechanism of Action
The mechanism of action of methyl 3,4-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,4-Diaminobenzoate (CAS: 37466-90-3)
Key Differences :
- The ethyl ester’s larger alkyl group may enhance lipophilicity, influencing solubility and reaction kinetics. Ethyl derivatives are often more expensive, reflecting higher production costs .
3,4-Diaminobenzoic Acid (CAS: 619-31-8)
Key Differences :
- The carboxylic acid group in 3,4-diaminobenzoic acid enables direct conversion to esters (e.g., methyl or ethyl) via acid-catalyzed esterification, whereas the methyl ester is already optimized for nucleophilic aromatic substitution .
3,4-Diaminobenzonitrile (CAS: Not provided)
Key Differences :
- The nitrile group’s electron-withdrawing nature may redirect electrophilic substitution patterns compared to the ester group, which is mildly electron-donating .
Phenyl 3,4-Diaminobenzoate (CAS: 3204-64-6)
Key Differences :
- It also poses distinct hazards, including respiratory irritation (H335) .
Methyl 3,5-Dibromo-2-diacetamidobenzoate (CAS: Not provided)
Key Differences :
- Bromination and acetylation significantly alter electronic properties, making this derivative useful in environmental chemistry rather than drug discovery .
Biological Activity
Methyl 3,4-diaminobenzoate, also known as methyl 3,4-diaminobenzoic acid, has garnered attention in recent years for its diverse biological activities. This compound serves as a precursor in the synthesis of various biologically active molecules and exhibits potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its amine functional groups that contribute to its reactivity and biological interactions. It can be synthesized through various methods, including condensation reactions with other aromatic compounds. For instance, it has been used in the synthesis of novel quinoxaline derivatives, which have shown promising biological activities .
Property | Value |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
Solubility | Very soluble in water (6.64 mg/ml) |
Log S (ESOL) | -1.4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against multidrug-resistant (MDR) bacterial strains. A study demonstrated that various compounds synthesized from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against MDR Staphylococci and Enterococci species . The mechanism of action appears to involve the inhibition of bacterial gyrase, a crucial enzyme for bacterial DNA replication.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Compounds derived from it have shown cytotoxic effects against various cancer cell lines. For example, a series of compounds containing the 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory activity against receptor tyrosine kinases associated with cancer progression . The synthesized compounds exhibited IC50 values indicating significant cytotoxicity against hematological and solid tumors.
Case Study: Synthesis and Evaluation of Derivatives
A notable case study involved the synthesis of new derivatives based on this compound, which were then evaluated for their biological activities. The derivatives were designed to enhance solubility and bioavailability while maintaining or improving their pharmacological profiles. The study found that several derivatives showed improved activity against cancer cell lines compared to the parent compound .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in disease processes. For instance, docking studies revealed favorable interactions between synthesized derivatives and key protein kinases implicated in cancer signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3,4-diaminobenzoate?
this compound can be synthesized via acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol. A common protocol involves bubbling HCl gas through a methanol suspension of the acid under reflux for 24 hours, followed by neutralization and purification . Alternative routes include condensation reactions, such as coupling with triarylamines in the presence of acid catalysts to form fused porphyrin structures for applications like dye-sensitized solar cells (DSSCs) .
Q. What safety precautions should be taken when handling this compound?
Based on analogous compounds (e.g., phenyl derivatives), personal protective equipment (PPE) is critical:
- Eye protection : Use EN 166-compliant safety glasses or face shields.
- Skin protection : Inspect nitrile or neoprene gloves prior to use; dispose of contaminated gloves properly.
- Respiratory protection : Use fume hoods to avoid inhalation (H335 hazard) . The compound is classified as H301 (toxic if swallowed), necessitating strict adherence to lab hygiene and emergency protocols .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₈H₁₀N₂O₂; Molecular weight : 166.18 g/mol .
- Melting point : 107–109°C; Density : ~1.26 g/cm³ .
- Storage : Stable at room temperature in dark, sealed conditions. These properties influence its solubility in polar solvents (e.g., DMSO, ethanol) and reactivity in amidation or metal coordination reactions .
Advanced Research Questions
Q. How is this compound utilized in dye-sensitized solar cells (DSSCs)?
The compound serves as a precursor in synthesizing push–pull porphyrin sensitizers (e.g., ZnPQI). Condensation with triarylamines forms fused porphyrin structures with broadened absorption spectra (red-shifted to ~700 nm), enhancing light-harvesting efficiency. DSSCs using these sensitizers achieve PCE values up to 6.8% , highlighting its role in optimizing charge transfer and reducing recombination .
Q. How can contradictory data on the reactivity of this compound in coordination chemistry be resolved?
Discrepancies in reactivity (e.g., pH-dependent behavior in platinum complexes) require:
- Spectroscopic validation : UV-Vis/NIR spectroscopy to monitor ligand-to-metal charge transfer (LMCT) transitions.
- Structural analysis : X-ray crystallography to confirm coordination modes under varying pH conditions .
- Computational modeling : DFT calculations to predict stability of radical intermediates in redox-active complexes.
Q. What strategies optimize synthetic yields of this compound derivatives?
- Catalyst optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions.
- Solvent selection : Use anhydrous methanol to minimize hydrolysis during esterification .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance reactivity in cross-coupling reactions for advanced materials .
Q. Methodological Notes
- Synthetic protocols should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.
- Analytical techniques : HPLC-MS for purity assessment; cyclic voltammetry for redox behavior in DSSC applications .
- Safety compliance : Follow OSHA/GHS guidelines for waste disposal, as ecological data (e.g., biodegradability) remain limited .
Properties
IUPAC Name |
methyl 3,4-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPLHGOSNCJOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190137 | |
Record name | 3,5-Diamino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36692-49-6 | |
Record name | 3,5-Diamino-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-diaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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